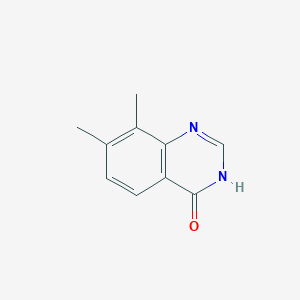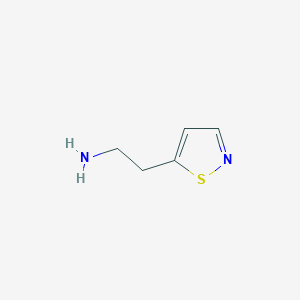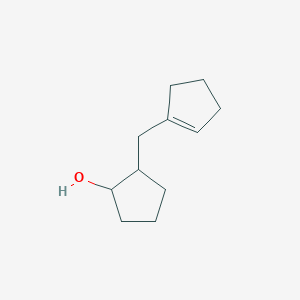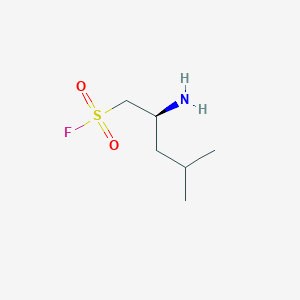![molecular formula C11H18N2O B13306411 (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)
(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an ethoxyethyl group attached to a pyridin-4-yl ethylamine moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of 1-(pyridin-4-yl)ethanamine with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group or the pyridin-4-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Pyridyl)ethylamine: Shares the pyridin-4-yl ethylamine structure but lacks the ethoxyethyl group.
2-(1-Ethylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of the pyridine ring.
Uniqueness
(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of both the ethoxyethyl and pyridin-4-yl ethylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C11H18N2O/c1-3-14-9-8-13-10(2)11-4-6-12-7-5-11/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
DCTUAAVMDKTWFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC(C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13306329.png)
![N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine](/img/structure/B13306333.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)


![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)



![1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione](/img/structure/B13306379.png)



amine](/img/structure/B13306396.png)
